molecular formula C22H25N3O4S B2540693 N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 950345-31-0

N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

Cat. No.: B2540693
CAS No.: 950345-31-0
M. Wt: 427.52
InChI Key: LGCLIWWFXDXERT-UHFFFAOYSA-N
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Description

This compound is a thienopyrimidine derivative characterized by a cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one core fused to a seven-membered cycloheptane ring. The structure includes a 3,4-dimethoxyphenyl group linked via a propanamide chain, which may influence solubility and receptor-binding interactions. Thienopyrimidines are known for their diverse pharmacological activities, including antimicrobial and anticancer properties .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-28-15-9-8-13(12-16(15)29-2)23-19(26)11-10-18-24-21(27)20-14-6-4-3-5-7-17(14)30-22(20)25-18/h8-9,12H,3-7,10-11H2,1-2H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCLIWWFXDXERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a complex organic compound with potential pharmacological applications. Its structure suggests possible interactions with biological systems that could lead to various therapeutic effects. This article explores the biological activities associated with this compound based on existing research findings.

Chemical Structure and Properties

The compound features a unique combination of a dimethoxyphenyl group and a cyclohepta-thieno-pyrimidine moiety. The presence of multiple functional groups enhances its potential for diverse biological interactions.

Property Value
Molecular Formula C22H28N2O3S
Molecular Weight 396.53 g/mol
Solubility Soluble in DMSO and ethanol

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific findings regarding the biological activity of this compound.

Antimicrobial Activity

Studies have shown that derivatives of thieno-pyrimidines exhibit significant antimicrobial properties. For instance:

  • A related compound demonstrated efficacy against both bacterial (e.g., Escherichia coli, Staphylococcus aureus) and fungal pathogens (e.g., Candida albicans) in vitro .

Anticancer Potential

The structural components of this compound suggest potential anticancer activity:

  • Research on similar thieno-pyrimidine derivatives revealed inhibition of cancer cell proliferation through apoptosis induction in various cancer cell lines .

Anti-inflammatory Effects

Compounds with similar frameworks have been noted for their anti-inflammatory effects:

  • In vitro assays indicated that certain thieno-pyrimidines can inhibit pro-inflammatory cytokine production in activated macrophages .

Case Studies

  • Antimicrobial Evaluation : In a study evaluating the antimicrobial properties of thieno-pyrimidine derivatives against standard strains such as Xanthomonas axonopodis and Ralstonia solanacearum, the tested compounds exhibited promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Anticancer Activity : A comparative study assessed the cytotoxic effects of several thieno-pyrimidine derivatives on human cancer cell lines. The results showed that compounds with the cyclohepta structure significantly reduced cell viability at concentrations as low as 25 µM .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets:

  • Docking studies revealed strong interactions with enzymes involved in cancer metabolism and inflammation pathways .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to the thieno[2,3-d]pyrimidine scaffold. Specifically, a series of compounds derived from this scaffold demonstrated potent inhibitory effects against various human tumor cell lines. For instance, compounds exhibiting growth inhibition values significantly lower than standard treatments like 5-fluorouracil indicate their potential as effective anticancer agents .

Mechanism of Action
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR). Compounds structurally similar to N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide have been shown to target folate receptors that are overexpressed in cancer cells. This selective targeting enhances their therapeutic index while minimizing toxicity to normal cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the molecular structure can enhance potency and selectivity against specific cancer types. For example:

Structural FeatureModificationImpact on Activity
Substituents on the phenyl ringVarying electron-donating groupsAlters lipophilicity and binding affinity
Position of carbonyl groupChanging position affects hydrogen bondingInfluences enzyme inhibition potency

This table illustrates how small changes in molecular structure can lead to significant variations in biological activity.

Antimicrobial Activity

In addition to its antitumor properties, derivatives of this compound have also been evaluated for antimicrobial activity. Studies have shown that certain modifications can enhance efficacy against a range of pathogens including bacteria and fungi. For instance:

  • Bacterial Inhibition : Compounds have demonstrated effectiveness against strains such as Escherichia coli and Staphylococcus aureus.
  • Fungal Activity : Some derivatives showed significant antifungal activity against common pathogens like Candida albicans .

In Silico Drug Design

Advancements in computational chemistry have facilitated the design and optimization of new derivatives based on this compound. Molecular docking studies help predict binding affinities and interactions with target proteins. This approach accelerates the identification of promising candidates for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound’s cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one core distinguishes it from analogs with smaller fused rings, such as:

  • Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one (e.g., compounds in ): These feature a five-membered cyclopentane ring, reducing molecular flexibility compared to the seven-membered cycloheptane in the target compound. This difference may alter binding affinity to biological targets like kinases or microbial enzymes .

Substituent Modifications

  • Aryl Groups :

    • The 3,4-dimethoxyphenyl moiety in the target compound may enhance electron-donating effects and metabolic stability compared to 4-chlorophenyl () or 2-isopropylphenyl () substituents, which are more lipophilic and may hinder solubility .
    • Carbazole or dimethylphenyl groups (): These bulkier substituents could sterically hinder target binding but improve selectivity for specific enzymes .
  • Side Chains :

    • The propanamide linker in the target compound provides moderate chain length for receptor interactions, whereas sulfanyl-acetamide linkers () introduce sulfur atoms that may enhance metal coordination or redox activity .

Pharmacological Activity

  • Antimicrobial Activity: Substituted thienopyrimidines (e.g., ) exhibit broad-spectrum activity against E. coli, S. aureus, and C. albicans. Derivatives with electron-withdrawing groups (e.g., chloro) show enhanced potency compared to methoxy-substituted analogs .
  • Receptor Binding: Thienopyrimidines with tetrazolyl or sugar derivatives () demonstrate improved bioavailability, whereas the target compound’s cycloheptane core may favor unique receptor conformations in chemokine or kinase pathways .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Cyclohepta-thienopyrimidine 3,4-Dimethoxyphenyl-propanamide N/A (structural analog)
2-{[3-(4-Chlorophenyl)...}acetamide Cyclopenta-thienopyrimidine 4-Chlorophenyl-sulfanylacetamide Antimicrobial
5,6,7,8-Tetrahydro-benzo derivatives Benzo-thienopyrimidine Arylidine/tetrazolyl groups Antimicrobial (E. coli, S. aureus)

Table 2: Physicochemical Properties (Hypothetical)

Compound LogP (Predicted) Solubility (mg/mL) Molecular Weight (g/mol)
Target Compound 3.2 0.15 455.52
4-Chlorophenyl analog () 4.1 0.08 498.97
Tetrazolyl derivative () 2.8 0.25 432.45

Q & A

Q. Basic Analytical Protocol

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the cycloheptane ring conformation, methoxy group orientation, and propanamide linkage. For example, the cycloheptane methylene protons appear as multiplet signals at δ 1.5–2.2 ppm .
  • IR Spectroscopy : Stretching vibrations at ~1680 cm1^{-1} (C=O of pyrimidinone) and ~1240 cm1^{-1} (C–O of methoxy groups) validate functional groups .
  • HPLC-PDA : A C18 column with acetonitrile/water (70:30) gradient elution resolves impurities (<2% area) and confirms ≥95% purity .

How does the cycloheptane ring conformation influence intermolecular interactions and crystallographic packing?

Advanced Structural Analysis
X-ray crystallography of related compounds reveals that the cycloheptane ring adopts a chair-like conformation, creating a planar thieno-pyrimidinone core. This geometry facilitates:

  • Hydrogen bonding : N–H···O interactions between the pyrimidinone carbonyl and adjacent amide protons (bond length: 2.89–3.12 Å) stabilize crystal lattices .
  • C–H···π interactions : The methoxyphenyl group participates in edge-to-face stacking with aromatic systems of neighboring molecules (distance: 3.5–3.8 Å) .
    Implications : The rigid cycloheptane ring reduces conformational flexibility, enhancing thermal stability but potentially limiting solubility .

What computational modeling approaches are suitable for predicting binding affinity to target enzymes?

Q. Advanced Computational Strategy

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., MAPK or CDK targets). The propanamide chain and methoxy groups show high complementarity to hydrophobic pockets in ATP-binding sites .
  • MD Simulations : GROMACS simulations (100 ns, NPT ensemble) reveal stable binding poses with RMSD <2.0 Å for the thieno-pyrimidinone core .
    Validation : Cross-validate docking results with experimental IC50_{50} data from kinase inhibition assays .

How should researchers address discrepancies in biological activity data across experimental batches?

Q. Advanced Data Contradiction Analysis

  • Purity reassessment : Verify batch purity via LC-MS to rule out degradation products (e.g., oxidation of methoxy groups) .
  • Polymorph screening : Use XRPD to detect alternative crystalline forms, as amorphous content can reduce bioactivity by 30–50% .
  • Solvent effects : Activity variations may arise from DMSO stock solution aging; test fresh vs. stored solutions .

What strategies enhance solubility without compromising bioactivity?

Q. Advanced Structure-Activity Relationship (SAR)

  • PEGylation : Introduce polyethylene glycol (PEG) chains at the propanamide nitrogen via carbamate linkages. This increases aqueous solubility 5-fold while maintaining kinase inhibition (tested in analogues with IC50_{50} <100 nM) .
  • Salt formation : Convert the free base to a hydrochloride salt (improves solubility by 3x in PBS buffer) .
  • Core modification : Replace the cycloheptane with a smaller cyclopentane ring (see , entry 25), but monitor for reduced target affinity .

What parameters are critical during scale-up to maintain consistent polymorphic forms?

Q. Advanced Process Chemistry

  • Crystallization control : Use seed crystals (5% w/w) and slow cooling (0.5°C/min) to favor the thermodynamically stable Form I .
  • Solvent selection : Ethanol/water mixtures (80:20) produce uniform crystal habits (aspect ratio 1:1.2) .
  • In-line monitoring : Implement PAT tools (e.g., FBRM) to track particle size distribution and prevent agglomeration .

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